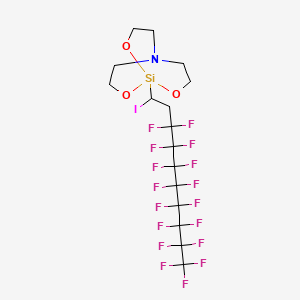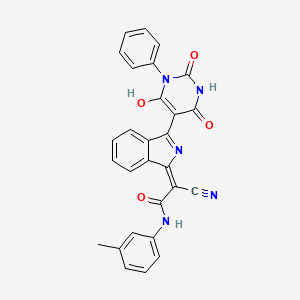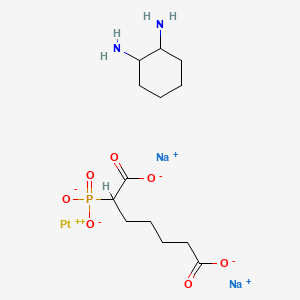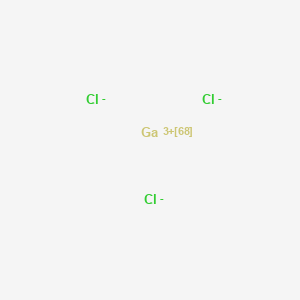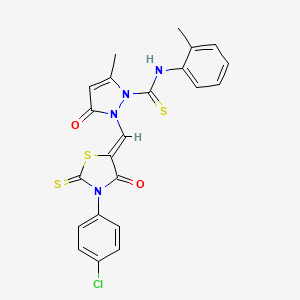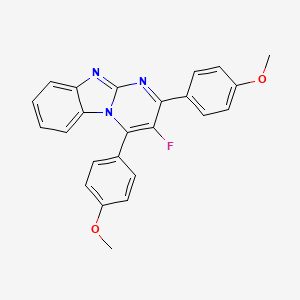
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of pyrimidine and benzimidazole rings, with additional methoxyphenyl and fluoro substituents, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- typically involves the reaction of 2-thioxopyrimidine derivatives with different aldehydes. For instance, a solution of the compound in absolute ethanol is refluxed with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . This method allows for the incorporation of the methoxyphenyl groups into the structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups into the structure.
科学研究应用
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Medicine: Its cytotoxic effects on cancer cells have been studied, indicating potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in materials science for developing new polymers and coatings.
作用机制
The mechanism of action of Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by interfering with cellular signaling pathways and DNA synthesis .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine and benzimidazole derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- stands out due to its unique combination of methoxyphenyl and fluoro substituents, which enhance its chemical stability and biological activity
属性
CAS 编号 |
169132-79-0 |
|---|---|
分子式 |
C24H18FN3O2 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
3-fluoro-2,4-bis(4-methoxyphenyl)pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H18FN3O2/c1-29-17-11-7-15(8-12-17)22-21(25)23(16-9-13-18(30-2)14-10-16)28-20-6-4-3-5-19(20)26-24(28)27-22/h3-14H,1-2H3 |
InChI 键 |
IRSRBBZGHXZDHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


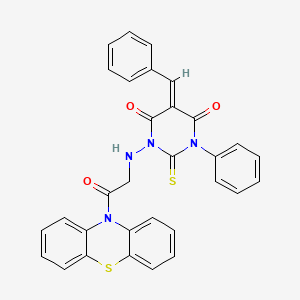

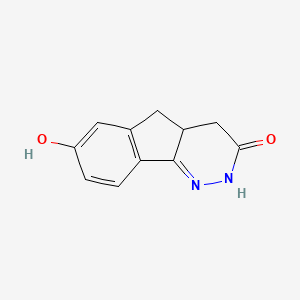

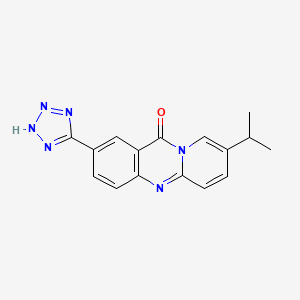
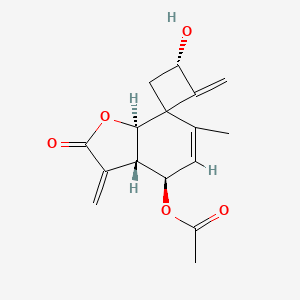
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
